molecular formula C16H14BrN3O5 B11568447 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11568447
M. Wt: 408.20 g/mol
InChI Key: GKLFPOONXQYUKZ-GIJQJNRQSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex molecules.

    Biology: The compound’s biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group and nitrophenoxy group can interact with specific sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-15-6-5-11(7-14(15)17)9-18-19-16(21)10-25-13-4-2-3-12(8-13)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

GKLFPOONXQYUKZ-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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